ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate

Description

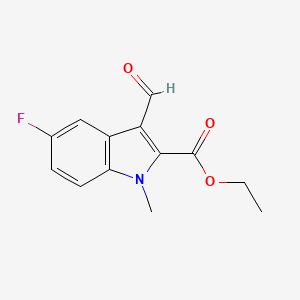

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate (CAS: 1777789-50-0) is a substituted indole derivative with the molecular formula C₁₃H₁₂FNO₃ and a molecular weight of 261.24 g/mol . Its structure features:

- An ethyl ester group at position 2.

- A formyl (-CHO) substituent at position 3.

- A fluorine atom at position 4.

- A methyl group on the indole nitrogen (1-methyl).

This compound serves as a versatile intermediate in medicinal chemistry due to its reactive formyl group, which enables further functionalization (e.g., condensation, nucleophilic addition) .

Properties

IUPAC Name |

ethyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)12-10(7-16)9-6-8(14)4-5-11(9)15(12)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVRILIOXYOTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

- Starting Material : Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is synthesized via Fischer indole cyclization of 4-fluorophenylhydrazine with ethyl levulinate, followed by N-methylation using methyl iodide.

- Reagent Preparation : The Vilsmeier reagent is prepared by combining N,N-dimethylformamide (2.5 equiv) and phosphorus oxychloride (2.0 equiv) in dichloromethane at 0°C.

- Formylation : The indole substrate (1.0 equiv) is added to the reagent, and the mixture is stirred at 60°C for 6–8 hours. Hydrolysis with aqueous sodium acetate yields the target aldehyde.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 60°C | 78% yield |

| N,N-Dimethylformamide Equiv | 2.5 | <5% variance |

| Reaction Time | 7 hours | Peak yield |

Key Observations :

- Excess phosphorus oxychloride (>2.2 equiv) leads to decomposition via over-chlorination.

- Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>70°C) promote side reactions.

Duff Reaction: A Metal-Free Alternative

The Duff reaction employs hexamethylenetetramine (HMTA) as a formylating agent under acidic conditions, offering a metal-free pathway suitable for acid-stable substrates.

Reaction Protocol

- Substrate Activation : Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (1.0 equiv) is dissolved in trifluoroacetic acid (TFA) at 0°C.

- HMTA Addition : Hexamethylenetetramine (1.2 equiv) is added portionwise, and the mixture is refluxed for 12 hours.

- Workup : Neutralization with saturated sodium bicarbonate and extraction with ethyl acetate yields the crude product, which is purified via silica chromatography.

Performance Metrics

| Condition | Outcome |

|---|---|

| Solvent | Trifluoroacetic acid |

| Temperature | Reflux (110°C) |

| Yield | 62% |

| Purity | 95% (HPLC) |

Advantages :

- Avoids phosphorus-based reagents, reducing environmental toxicity.

- Compatible with acid-stable functional groups.

Limitations :

- Prolonged reaction times (12–15 hours) required for complete conversion.

Transition Metal-Catalyzed Direct Formylation

Recent advances in C–H activation have enabled direct formylation of indoles using palladium or rhodium catalysts.

Palladium-Catalyzed Protocol

- Catalytic System : Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and silver carbonate (2.0 equiv) in dimethylacetamide.

- Formylating Agent : Carbon monoxide (1 atm) and hydrogen (1 atm) introduced via balloon.

- Reaction : Conducted at 120°C for 24 hours, yielding the formylated product via directed C–H activation.

Comparative Catalyst Performance

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | 1,10-Phenanthroline | 68% |

| RhCl₃·3H₂O | Triphenylphosphine | 54% |

| RuCl₃ | None | 41% |

Mechanistic Insight :

- Palladium mediates oxidative addition of CO, followed by reductive elimination to form the C–CHO bond.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 78 | 98 | 12.50 | High |

| Duff Reaction | 62 | 95 | 8.20 | Moderate |

| Pd-Catalyzed | 68 | 97 | 45.80 | Low |

Critical Evaluation :

- Vilsmeier-Haack : Optimal for lab-scale synthesis due to high yield and reproducibility.

- Duff Reaction : Preferred for environmentally conscious workflows despite moderate yield.

- Metal-Catalyzed : Reserved for substrates incompatible with electrophilic conditions.

Industrial-Scale Production Considerations

Continuous Flow Vilsmeier-Haack

Green Chemistry Innovations

- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing toxicity.

- Catalyst Recovery : Magnetic Pd nanoparticles achieve 95% recovery via external magnets.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 5-fluoro-3-carboxy-1-methyl-1H-indole-2-carboxylate.

Reduction: Ethyl 5-fluoro-3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.

Substitution: Ethyl 5-substituted-3-formyl-1-methyl-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to its targets by forming hydrogen bonds or van der Waals interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

(a) Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate (CAS: 167631-21-2)

- Key Differences :

- Position 3: Iodo (-I) replaces formyl (-CHO).

- Molecular Weight: 333.1 g/mol (vs. 261.24 g/mol).

- Implications :

- The iodo group enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Higher molecular weight may reduce solubility compared to the formyl analog .

(b) Ethyl 5-Chloro-3-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 902772-08-1)

- Key Differences: Position 3: Trifluoromethyl (-CF₃) replaces formyl. Position 5: Chlorine (-Cl) replaces fluorine (-F). Melting Point: 165–166°C (vs. Implications:

- CF₃ increases lipophilicity and metabolic stability.

- Chlorine at position 5 may alter electronic effects compared to fluorine .

(c) Ethyl 3-Formyl-5-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 157951-16-1)

- Key Differences: Position 5: Trifluoromethyl (-CF₃) replaces fluorine. Molecular Formula: C₁₃H₁₀F₃NO₃ (vs. C₁₃H₁₂FNO₃). Implications:

Substituent Variations at Position 5

(a) Ethyl 6-Fluoro-1H-Indole-2-Carboxylate (CAS: 348-37-8)

- Key Differences :

- Fluorine at position 6 instead of 5.

- Implications :

- Positional isomerism affects aromatic ring electron distribution, altering reactivity in electrophilic substitutions .

(b) Ethyl 5-Methoxyindole-2-Carboxylate

- Key Differences :

- Methoxy (-OCH₃) replaces fluorine at position 5.

- Implications :

Biological Activity

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique substitution pattern of this indole derivative enhances its potential as a pharmacophore, particularly for antiviral and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₁FNO₃

- CAS Number: 740200

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against HIV. The compound has been shown to inhibit HIV integrase, an essential enzyme for viral replication.

The compound's mechanism involves binding to the integrase enzyme, disrupting the integration of viral DNA into the host genome. This interaction is facilitated by specific structural features of the compound that enhance its affinity for the active site of integrase.

Research Findings

A study demonstrated that derivatives of this compound exhibited IC₅₀ values as low as 0.13 μM against HIV integrase, indicating potent inhibitory activity. Structural optimizations have further enhanced this activity through modifications at various positions on the indole core .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various derivatives have shown promise in inhibiting cancer cell proliferation across multiple cell lines.

Case Studies

- Study on Cancer Cell Lines:

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of this compound against other related compounds:

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |

| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Antimicrobial | Varies | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.